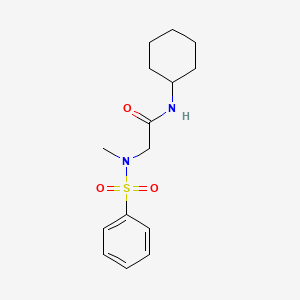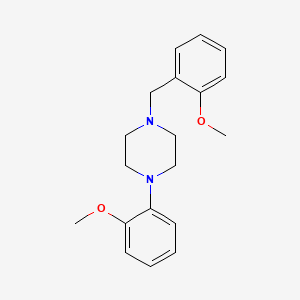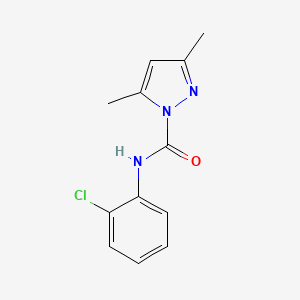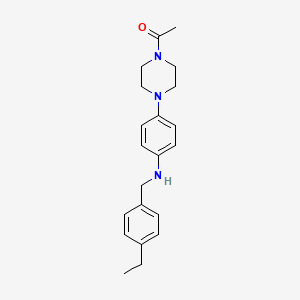
N~1~-cyclohexyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclohexyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various neurological disorders.
Scientific Research Applications
N~1~-cyclohexyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can modulate synaptic plasticity, which is essential for learning and memory. Additionally, this compound 49823 has been found to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for drug addiction treatment.
Mechanism of Action
N~1~-cyclohexyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, this compound 49823 can modulate glutamate transmission and reduce excitotoxicity, which is a major contributor to neuronal damage in various neurological disorders.
Biochemical and Physiological Effects
This compound 49823 has been shown to have several biochemical and physiological effects, including the modulation of glutamate transmission, reduction of excitotoxicity, and neuroprotection. Additionally, this compound 49823 has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential therapeutic application in drug addiction treatment.
Advantages and Limitations for Lab Experiments
N~1~-cyclohexyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 49823 has several advantages for lab experiments, including its high selectivity and potency as an mGluR5 antagonist. However, one of the limitations of this compound 49823 is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on N~1~-cyclohexyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 49823, including its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, further studies are needed to investigate the long-term effects of this compound 49823 and its potential side effects. Furthermore, the development of more potent and selective mGluR5 antagonists may provide new avenues for the treatment of neurological disorders.
Synthesis Methods
The synthesis of N~1~-cyclohexyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide 49823 involves the reaction of N-cyclohexyl-N-methylglycine with phenylsulfonyl chloride and subsequent reaction with ammonia. This method has been optimized to produce high yields of pure this compound 49823 with minimal impurities.
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(21(19,20)14-10-6-3-7-11-14)12-15(18)16-13-8-4-2-5-9-13/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHCBASHCPVGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)






![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)

